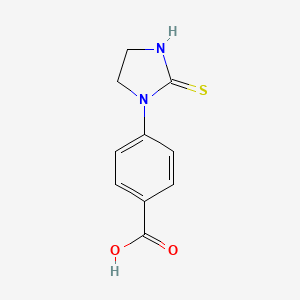

4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves the reaction of substituted 1,3-dihydro-2H-1,3-benzimidazole-2-thiones with various aldehydes to yield sulfanylbenzaldehydes, as described in paper . Additionally, paper outlines the synthesis of thiazole derivatives by reacting chloroacetylamino thiazoles with benzoxazole/benzimidazole-2-thioles. These methods suggest that similar synthetic strategies could potentially be applied to synthesize 4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of synthesized compounds. The structural diversity of organotin complexes with 4-sulfanylbenzoic acid indicates that the sulfanyl group can act as a coordinating site, which might also be relevant for the compound of interest .

Chemical Reactions Analysis

The reactivity of similar compounds includes the formation of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of benzohydrazides with carbonothioyldisulfanediyl diacetic acid . This suggests that the sulfanylidene group in 4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid could potentially undergo similar reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid are not directly reported, the properties of related compounds can provide some insights. For instance, the solubility of the compound in water and its potential to form supramolecular structures through hydrogen bonding are discussed in the context of organotin complexes . The antimicrobial and antiprotozoal activities of benzimidazole derivatives also suggest potential biological applications for the compound .

Aplicaciones Científicas De Investigación

Biochemical Applications and DNA Binding

One significant area of application for derivatives of 4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid is in the study of DNA interactions. Compounds such as Hoechst 33258, which shares structural similarities with 4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid derivatives, are known for their strong binding affinity to the minor groove of double-stranded DNA. This property is leveraged in fluorescent DNA staining, crucial for cell biology research, chromosomal analysis, and flow cytometry. Such compounds are instrumental in investigating the molecular basis of DNA sequence recognition and binding, thus providing a foundation for rational drug design (Issar & Kakkar, 2013).

Pharmacological Research

The pharmacological exploration of 4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid derivatives includes their potential as therapeutic agents. Benzimidazole derivatives, for instance, exhibit a broad spectrum of biological activities, ranging from antimicrobial and antiparasitic to anticancer properties. The structural versatility of these compounds allows for the design of molecules with targeted pharmacological effects. Research into benzimidazole and its analogues underscores the importance of these heterocyclic compounds in developing new therapeutic agents with potential applications in treating various diseases (Rosales-Hernández et al., 2022; ArunlalV. et al., 2015).

Antioxidant Capacity and Biological Impact

Another interesting facet of research involves the antioxidant capacity of azole derivatives, including benzimidazole and thiazolidinone derivatives, which are structurally related to 4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid. These compounds are studied for their ability to mitigate oxidative stress in biological systems, which is a critical factor in aging and various chronic diseases. The understanding of these mechanisms can lead to the development of new therapeutic strategies aimed at reducing oxidative damage and enhancing cellular defense mechanisms (Ilyasov et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCOQHIOPCCJDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376988 |

Source

|

| Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid | |

CAS RN |

148720-11-0 |

Source

|

| Record name | 4-(2-Thioxo-1-imidazolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148720-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)